Difluorocyclooctyne-CH2-COOH

Description

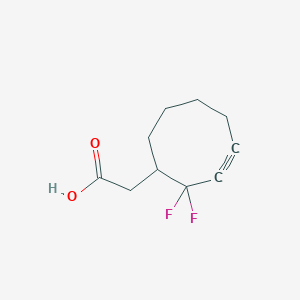

2,2-Difluoro-3-cyclooctyne-1-acetic acid is a fluorinated cyclooctyne derivative with a carboxylic acid functional group. Its structure combines a strained cyclooctyne ring (enhancing reactivity in click chemistry applications) and two fluorine atoms at the C2 position, which modulate electronic and steric properties.

Properties

Molecular Formula |

C10H12F2O2 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

2-(2,2-difluorocyclooct-3-yn-1-yl)acetic acid |

InChI |

InChI=1S/C10H12F2O2/c11-10(12)6-4-2-1-3-5-8(10)7-9(13)14/h8H,1-3,5,7H2,(H,13,14) |

InChI Key |

FZHPOZJTSSQXPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C#CC1)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-Difluoro-3-cyclooctyne-1-acetic acid typically involves the following steps :

Starting Material: The synthesis begins with 1,3-cyclooctanedione.

Difluorination: The 1,3-cyclooctanedione is subjected to a difluorination reaction using Selectfluor reagent under standard conditions to produce 2,2-difluoro-1,3-cyclooctanedione.

Wittig Reaction: The difluorinated compound is then introduced into a Wittig reaction with a phosphonium salt and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the final product, 2,2-Difluoro-3-cyclooctyne-1-acetic acid.

Chemical Reactions Analysis

2,2-Difluoro-3-cyclooctyne-1-acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using common reducing agents.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

2,2-Difluoro-3-cyclooctyne-1-acetic acid has several scientific research applications :

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-cyclooctyne-1-acetic acid involves its ability to participate in strain-promoted cycloaddition reactions. The cyclooctyne ring’s strain energy makes it highly reactive towards azides, enabling it to form stable triazole linkages without the need for a catalyst . This property is particularly useful in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2,2-difluoro-3-cyclooctyne-1-acetic acid with related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.